An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chloropyridin-2-yl)ethanone is a halogenated pyridinyl ketone that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive ketone group and a chlorine-substituted pyridine ring, make it a valuable building block in drug discovery and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(3-Chloropyridin-2-yl)ethanone, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Chemical Properties
1-(3-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-3-chloropyridine, is a solid at room temperature. While specific experimental data for its melting and boiling points are not widely reported, data for the isomeric 1-(2-chloropyridin-3-yl)ethanone suggest a melting point of approximately 49-50 °C and a boiling point of 272-276 °C at atmospheric pressure, or 114 °C at 15 mmHg. It is generally soluble in polar organic solvents and insoluble in water.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| CAS Number | 131109-75-6 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in polar organic solvents, insoluble in water. |
Spectral Data
The structural elucidation of 1-(3-Chloropyridin-2-yl)ethanone is supported by various spectroscopic techniques.
1.2.1. NMR Spectroscopy
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¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl protons of the acetyl group.
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¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-Chloropyridin-2-yl)ethanone will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will correspond to the C-Cl and C-N stretching vibrations of the substituted pyridine ring.
1.2.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Reactivity
1-(3-Chloropyridin-2-yl)ethanone can be synthesized through several synthetic routes, primarily involving the introduction of an acetyl group onto the 3-chloropyridine scaffold.
Synthetic Pathways
Two common strategies for the synthesis of aryl ketones, which can be adapted for 1-(3-Chloropyridin-2-yl)ethanone, are Friedel-Crafts acylation and the use of organometallic reagents.
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Friedel-Crafts Acylation: This method would involve the reaction of 3-chloropyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. However, the electron-deficient nature of the pyridine ring and potential coordination of the Lewis acid with the pyridine nitrogen can make this reaction challenging.[2]
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Grignard Reaction: A more viable approach involves the use of a Grignard reagent. This could entail the reaction of a 3-chloro-2-pyridyl Grignard reagent with an acetylating agent. The synthesis of the required Grignard reagent from 2,3-dichloropyridine is a known procedure.[3]
Reactivity
The chemical reactivity of 1-(3-Chloropyridin-2-yl)ethanone is characterized by the presence of the ketone functional group and the chloro-substituted pyridine ring.
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Reactions at the Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination, and condensation reactions with amines and other nucleophiles to form imines, enamines, and heterocyclic systems. For instance, it can serve as a precursor for the Hantzsch thiazole synthesis.[4]
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Reactions at the Pyridine Ring: The chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. Furthermore, the pyridine ring can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.[4]
Experimental Protocols
Illustrative Synthesis of a Pyrazole Derivative from a 1-(Pyridin-2-yl)ethanone Precursor
Reaction Scheme:
Caption: Synthesis of a pyrazole derivative.
Procedure:
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To a solution of 1-(3-bromopyridin-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).
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Heat the mixture to reflux for 4-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
The structural motif of 1-(3-Chloropyridin-2-yl)ethanone is found in a variety of compounds with important biological activities.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. Analogs of 1-(3-Chloropyridin-2-yl)ethanone have been investigated as potential inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][6] The versatility of the 1-(3-chloropyridin-2-yl)ethanone core allows for the synthesis of diverse libraries of compounds for screening against different kinase targets.
Agrochemicals
Derivatives of 1-(3-Chloropyridin-2-yl)ethanone are also utilized in the development of novel agrochemicals. For instance, this scaffold is a key component in the synthesis of certain insecticides and fungicides.[3][5] The presence of the halogenated pyridine ring can contribute to the potency and selectivity of these compounds.
Potential Signaling Pathway Involvement
Given that many pyridine-containing compounds act as kinase inhibitors, a likely target for derivatives of 1-(3-Chloropyridin-2-yl)ethanone is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of key kinases within this pathway is a validated therapeutic strategy.
Caption: Potential inhibition of the MAPK signaling pathway.
Safety and Handling
1-(3-Chloropyridin-2-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(3-Chloropyridin-2-yl)ethanone is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in medicinal chemistry and agrochemical research. Its reactivity at both the ketone and the chlorinated pyridine ring allows for the generation of diverse compound libraries for the discovery of novel therapeutic agents and crop protection products. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit the potential of this important synthetic intermediate.
References
- 1. 1-(3-Chloropyridin-2-yl)ethanone - CAS:131109-75-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
